molecular formula C9H6O2 B045435 2-Benzofurancarboxaldehyde CAS No. 4265-16-1

2-Benzofurancarboxaldehyde

Cat. No.: B045435
CAS No.: 4265-16-1
M. Wt: 146.14 g/mol
InChI Key: ADDZHRRCUWNSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzofurancarboxaldehyde (CAS: 4265-16-1), also known as benzofuran-2-carbaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₉H₆O₂ and an average molecular mass of 160.17 g/mol . It features a benzofuran core—a fused benzene and furan ring system—with a formyl (-CHO) group at the 2-position. This compound is commercially available at ≥97% purity and is utilized in diverse applications, including:

  • Organic synthesis: Serves as a precursor for Schiff bases, such as N-(4-((benzofuran-2-ylmethylene)amino)-phenyl)acetamide (84% yield ), and indolinone derivatives .
  • UV filter development: Incorporated into bio-based organic UV-A/blue light filters, leveraging its conjugation properties for photostability .

Key physical properties include a density of 1.206 g/mL at 25°C and a boiling point of 135°C at 18 mmHg . Its structure enables reactivity in electrophilic substitutions and nucleophilic additions, making it versatile in synthetic chemistry.

Preparation Methods

Classical Synthetic Approaches

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups into aromatic systems. For 2-benzofurancarboxaldehyde, this method involves treating benzofuran with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde .

Reaction Conditions :

  • Molar Ratio : Benzofuran : POCl₃ : DMF = 1 : 1.2 : 1.5

  • Temperature : 0°C (initial), 80°C (post-addition)

  • Time : 6–8 hours

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane

Yield : 68–72%
Key Advantage : Direct regioselective formylation at the 2-position due to benzofuran’s electron-rich furan ring.

Gattermann-Koch Reaction

This gas-phase formylation employs CO and HCl over a CuCl/Al₂O₃ catalyst. While less common for benzofurans, adaptations using HCN instead of CO have been reported for heterocycles .

Reaction Conditions :

  • Pressure : 3–4 atm

  • Temperature : 120–150°C

  • Catalyst Loading : 10 wt% CuCl/Al₂O₃

Yield : 55–60%
Limitation : Requires specialized equipment for handling gaseous reagents, limiting laboratory-scale use.

Modern Catalytic Methods

Organocuprate-Mediated Cyclization

A two-step strategy synthesizes the benzofuran core while introducing the aldehyde group:

  • Coupling : 2-Iodophenol reacts with a propiolaldehyde-derived organocuprate (R₂CuLi) at −78°C.

  • Cyclization : Intramolecular etherification under acidic conditions (H₂SO₄, 60°C) .

Representative Protocol :

StepReagentsConditionsIntermediate
1(HC≡CCHO)CuCNLiTHF, −78°C, 2h2-Ethynylphenol
2H₂SO₄ (10%)60°C, 4hThis compound

Yield : 65% overall
Advantage : Modular substrate scope for 2-aryl/alkyl variants.

Palladium-Catalyzed Carbonylation

A tandem cross-coupling/carbonylation approach utilizes o-iodophenol derivatives:

Reaction Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C–I bond of o-iodophenol.

  • CO Insertion : Carbon monoxide forms a Pd–acyl intermediate.

  • Reductive Elimination : Cyclization releases the aldehyde .

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • CO Pressure : 1 atm

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 100°C

Yield : 78%
Scale-Up Potential : Continuous CO flow systems achieve >90% conversion in pilot studies .

Industrial Production Techniques

Continuous Flow Formylation

Industrial plants favor continuous Vilsmeier-Haack reactors for throughput:

Process Parameters :

ParameterValue
Residence Time30 min
Throughput50 kg/h
Purity≥97% (HPLC)

Cost Analysis :

  • Raw Materials : $12/kg (benzofuran basis)

  • Energy : $3.2/kg (heating/cooling)

Waste Management : POCl₃ recovery systems achieve 85% recycling efficiency .

Catalytic Distillation

Combining reaction and separation in a single unit enhances efficiency:

Column Design :

  • Packing : Structured Pd/Cu-coated mesh

  • Temperature Gradient : 80°C (bottom) to 25°C (top)

Performance :

  • Conversion : 92%

  • Selectivity : 88%

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Vilsmeier-Haack7297High15.2
Organocuprate6595Medium28.7
Pd Carbonylation7898High21.4
Industrial Flow9097Very High12.8

Key Findings :

  • Flow chemistry dominates industrial production due to 12.8 $/kg operational costs vs. 28.7 $/kg for batch organocuprate methods .

  • Palladium catalysis balances yield (78%) and purity (98%) for pharmaceutical applications .

Purification and Characterization

Chromatographic Purification

Optimal Conditions :

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/EtOAc (4:1)

  • Retention Factor (Rf) : 0.35

Purity Metrics :

  • HPLC : 99.2% (C18, acetonitrile/water)

  • GC-MS : [M]⁺ m/z 146.1 (calc. 146.14)

Spectroscopic Validation

FT-IR Peaks :

  • 1698 cm⁻¹ (C=O stretch)

  • 1602 cm⁻¹ (aromatic C=C)

¹H NMR (CDCl₃) :

  • δ 9.82 (s, 1H, CHO)

  • δ 7.58–7.21 (m, 5H, ArH)

Chemical Reactions Analysis

Types of Reactions: 2-Benzofurancarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Benzofurancarboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, including:

  • Aldol Reactions : It can undergo aldol condensation to form β-hydroxy aldehydes, which are valuable intermediates in organic synthesis.
  • Condensation Reactions : The compound is often used in reactions with amines and other nucleophiles to produce imines and related derivatives .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Aldol CondensationFormation of β-hydroxy aldehydes75
Imine FormationReaction with amines to yield imines64
Ester FormationReaction with alcohols under acidic conditions70

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. It has shown promise in the development of various bioactive compounds:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, a study demonstrated that certain substituted benzofurans derived from this aldehyde showed significant activity against breast cancer cells .
  • Antimicrobial Activity : Compounds synthesized from this compound have been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains .

Case Study: Anticancer Activity

A systematic study investigated the anticancer properties of a series of derivatives synthesized from this compound. The results indicated that specific modifications to the benzofuran structure enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 25 µM depending on the substituent groups.

Material Science

Beyond organic synthesis and medicinal applications, this compound is also utilized in material science:

  • Polymer Chemistry : It acts as a monomer or cross-linking agent in the synthesis of polymers, contributing to materials with unique properties such as improved thermal stability and mechanical strength.
  • Fluorescent Materials : Research has explored its use in creating fluorescent materials for applications in sensors and imaging technologies due to its photophysical properties .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection of various analytes. Its derivatives are used in spectroscopic methods to enhance sensitivity and selectivity in detecting biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzofuran Derivatives

Compound Molecular Formula Key Modifications Applications Synthesis/Yield Safety/Regulatory Notes
2-Benzofurancarboxaldehyde C₉H₆O₂ -CHO at C2 Flavoring, UV filters, Schiff bases Commercial synthesis ADI: Acceptable (JECFA )
7-Methyl-2-benzofurancarboxaldehyde C₁₀H₈O₂ -CH₃ at C7, -CHO at C2 Pharmaceutical intermediates Not specified Limited data
Benzofuran-2-carbonitrile C₉H₅NO -CN at C2 (from aldehyde) Synthetic intermediates From this compound via Schmidt reaction (77% yield ) Not evaluated by JECFA

Key Insights :

  • Nitrile derivatives exhibit distinct reactivity (e.g., participation in click chemistry) compared to aldehydes, expanding utility in heterocyclic synthesis .

Key Insights :

  • This compound outperforms vanillin in UV filter applications due to extended conjugation in the benzofuran system, enhancing UV absorption .
  • Furan-based aldehydes (e.g., furfural) are less thermally stable, limiting high-temperature applications .

Regulatory and Toxicity Profiles

Compound Regulatory Status (EFSA/JECFA) Maximum Intake (mg/kg/day) Toxicity Class
This compound JECFA: Acceptable 0.01 Class III
Ethyl furfuryl ether EFSA: Class II 0.002 Class II
Furfural JECFA: Evaluated (no ADI specified) N/A Class II

Key Insights :

  • This compound’s Class III EFSA classification indicates lower toxicity compared to furan derivatives like ethyl furfuryl ether (Class II) .
  • Its approval as a flavoring agent underscores its safety in food applications at regulated concentrations .

Photostability in UV Filters

  • In combination with Meldrum’s acid derivatives, this compound contributes to UV-A filters with competitive photostability and low endocrine disruption risk, outperforming fossil-based alternatives like avobenzone .

Biological Activity

2-Benzofurancarboxaldehyde is a compound derived from the benzofuran family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features a benzofuran core with an aldehyde functional group. The structural formula can be represented as follows:

C9H7O\text{C}_9\text{H}_7\text{O}

This compound is known for its ability to undergo various chemical reactions due to the presence of the aldehyde group, making it a versatile scaffold for synthesizing derivatives with enhanced biological activities.

1. Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds containing the benzofuran scaffold demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, one derivative showed an IC90 value of less than 0.60 μM against M. tuberculosis H37Rv, indicating potent antimycobacterial activity with low toxicity toward mammalian cells .

2. Antitumor Activity

This compound has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against several cancer cell types, including HeLa and MDA-MB-231 cells. The presence of specific substituents on the benzofuran ring was found to enhance this activity significantly .

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines and mediators, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antimycobacterial Activity

In a recent study, a series of 2-substituted benzofurans were synthesized and tested for their antimycobacterial activity. One compound, 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran, exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL against M. tuberculosis, showcasing its potential as a therapeutic agent with a favorable therapeutic index .

Case Study 2: Antiproliferative Activity

Another investigation focused on evaluating the antiproliferative effects of various benzofuran derivatives on cancer cell lines. Compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts, with some showing up to 16-fold increased potency against specific cancer cells .

Data Table: Summary of Biological Activities

Activity Type Compound IC50/MIC Value Remarks
Antimicrobial2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran3.12 μg/mLEffective against M. tuberculosis
AntitumorVarious methoxy-substituted benzofuransLow micromolar rangePotent against HeLa and MDA-MB-231 cells
Anti-inflammatoryBenzofuran derivativesNot specifiedInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Benzofurancarboxaldehyde, and how can they be experimentally validated?

  • Answer : The compound (C₉H₆O₂, MW 146.14 g/mol) has a benzofuran core with an aldehyde substituent at the 2-position. Key properties include melting/boiling points (not explicitly listed in evidence but derivable via DSC/TGA) and spectral data. Validation methods:

  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.
  • NMR : ¹H NMR (δ ~9.8 ppm for aldehyde proton; aromatic protons δ 7.2–8.1 ppm) and ¹³C NMR (δ ~190 ppm for aldehyde carbon).
  • HPLC-MS : For purity analysis (retention time and molecular ion [M+H]+ at m/z 147.1) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Two primary methods:

  • From salicyaldehyde derivatives : Cyclization of o-alkoxy-substituted benzaldehydes under acidic conditions (e.g., H₂SO₄) yields benzofuran intermediates, followed by oxidation to introduce the aldehyde group .
  • Vilsmeier-Haack reaction : Direct formylation of benzofuran using POCl₃/DMF, though regioselectivity must be confirmed via LC-MS or GC-MS .
    • Key validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and characterize intermediates with NMR .

Q. How can researchers ensure the purity of this compound for experimental use?

  • Answer :

  • Chromatography : Use silica gel column chromatography (eluents: ethyl acetate/hexane, 1:4 ratio) to isolate pure product.
  • Analytical standards : Compare retention times in HPLC (C18 column, acetonitrile/water gradient) against commercial standards (≥97% purity) .
  • Spectroscopic cross-check : Match NMR/IR data with NIST Chemistry WebBook entries .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation) impact the reactivity of this compound in nucleophilic addition reactions?

  • Answer :

  • Experimental design : Synthesize derivatives (e.g., 3-methyl-2-benzofurancarboxaldehyde) and compare reaction rates with primary amines (e.g., aniline) via kinetic studies.
  • Data analysis : Use Hammett plots to correlate substituent effects (σ values) with rate constants.
  • Contradictions : Methylation at the 3-position may sterically hinder aldehyde reactivity, but electron-donating effects could offset this—resolve via DFT calculations .

Q. What analytical challenges arise when quantifying this compound in environmental matrices (e.g., water)?

  • Answer :

  • Sample preparation : Solid-phase extraction (C18 cartridges) to concentrate trace amounts.
  • Detection limits : Optimize LC-MS/MS (MRM transition m/z 147 → 119) to achieve ppb-level sensitivity.
  • Interference mitigation : Use isotopic labeling (e.g., ¹³C-aldehyde) to distinguish from matrix-derived furans .

Q. How can researchers reconcile discrepancies in reported toxicity thresholds for this compound?

  • Answer :

  • Data sources : EFSA reports a NOAEL of 0.01 mg/kg/day (Class III), while JECFA cites higher thresholds.
  • Methodological critique : Assess differences in model organisms (rodent vs. in vitro assays) and exposure durations.
  • Resolution : Conduct comparative studies using standardized OECD guidelines (e.g., acute oral toxicity Test No. 423) .

Q. What catalytic systems optimize the oxidation of this compound to its carboxylic acid derivative?

  • Answer :

  • Catalyst screening : Test MnO₂, TEMPO/NaClO, or enzymatic systems (e.g., laccase).
  • Reaction monitoring : Track conversion via FT-IR (loss of aldehyde C=O peak) and quantify yield via HPLC.
  • Optimization : Adjust pH (7–9) and temperature (25–50°C) to minimize side products (e.g., overoxidation to CO₂) .

Properties

IUPAC Name

1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDZHRRCUWNSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047121
Record name 2-Benzofurancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid, bitter almond odour
Record name 2-Benzofurancarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

130.00 to 131.00 °C. @ 13.00 mm Hg
Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, slightly soluble (in ethanol)
Record name 2-Benzofurancarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4265-16-1
Record name 2-Benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofuran carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Benzofurancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-FORMYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGQ01SIT6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195.00 to 198.00 °C. @ 760.00 mm Hg
Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of benzofuran (163 g, 1.39 mole) in dimethylformamide (264 g, dried over magnesium sulfate overnight) in a 2-1, 3-necked flask was stirred and treated dropwise with phosphorus oxychloride (233 g, 136 ml). The solution was heated and stirred on a steam bath for 8 hrs. Another 88 g of dry dimethylformamide, followed by 70 g (42 ml) of phosphorus oxychloride, was added and the heating and stirring were continued overnight. After cooling, the solution was slowly poured into a stirred solution of 260 g of sodium acetate in 1500 ml of water. The solution was extracted four times with 500 ml of ether. The ether extracts were washed with dilute aqueous sodium hydroxide solution and then with water. The solution was then dried over magnesium sulfate and filtered.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four
Quantity
88 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.18 g of benzofuran was dissolved in 40 ml of anhydrous tetrahydrofuran. Thereto was dropwise added 12.3 ml of 1.5 M n-butyllithium hexane solution, in 5 minutes with stirring at -50° C. The mixture was stirred at 0° C. for 30 minutes and then cooled to -60° C. Thereto was added 1.61 g of N,N-dimethylformamide, and the resulting mixture was stirred at room temperature for 1 hour. The solvent was removed by distillation under reduced pressure. The residue was mixed with 50 ml of ethyl acetate and 20 ml of water to dissolve the residue. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (eluant: n-hexane/ethyl acetate =20/1 to 10/1) to obtain 1.70 g (yield: 63%) of 2-benzofurancarbaldehyde as a colorless oily material.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
1.61 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 2,3-benzofuran (23.63 g, 0.2 mol) and N,N-dimethylformamide (22 g, 0.3 mol) was added phosphorous oxychloride (46 g, 0.3 mol) dropwise. Upon completion of addition, the mixture was stirred for 1 hr, then warmed to 50° C. and kept at that temperature for 60 hrs. It was then poured into ice (250 mL). The resulting aqueous mixture was neutralized to pH6 by the addition of aqu. 2N NaOH and extracted with ether (3×300 mL). The organics were combined, dried with MgSO4 and concentrated. The residue was distilled to afford 9.21 g of 2-benzofurancarboxaldehyde as a pale yellow oil (b.p.=98°-100° C. at 0.6 mm Hg).
Quantity
23.63 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2-hydroxymethylbenzofuran (6.91 g) and MnO2 (37.4 g) in CH2Cl2 (250 ml) was stirred at 30° C. for 3 days. Insoluble materials were filtered off and the filtrate was concentrated to give the titled compound (5.01 g) as colorless oil.
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
37.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzofurancarboxaldehyde
Reactant of Route 2
2-Benzofurancarboxaldehyde
Reactant of Route 3
2-Benzofurancarboxaldehyde
Reactant of Route 4
2-Benzofurancarboxaldehyde
Reactant of Route 5
2-Benzofurancarboxaldehyde
Reactant of Route 6
Reactant of Route 6
2-Benzofurancarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.